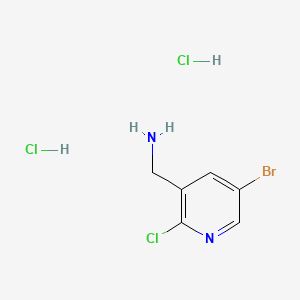

(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Structure Analysis

Studies have demonstrated the synthesis and structural characterization of novel compounds derived from halogenated pyridines, indicating their potential as intermediates in organic synthesis. For example, the synthesis of Schiff base compounds via condensation reactions involving halogenated pyridines has been explored, revealing their antibacterial activities and providing a foundation for the development of new antimicrobial agents (Wang et al., 2008). Similarly, research on the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine demonstrates the versatility of halogenated pyridines in synthesizing structurally diverse molecules (H. J. Hertog & J. C. Schogt, 2010).

Catalytic Applications and Chemical Transformations

The use of halogenated pyridines in catalytic applications has been reported, where selective amination reactions catalyzed by palladium complexes are notable for producing aminopyridines with high yield and selectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). This highlights the role of halogenated pyridines in facilitating efficient synthetic routes for functionalized pyridines, which are important in pharmaceutical chemistry.

Material Synthesis and Characterization

Research efforts have also focused on the synthesis and characterization of heterocyclic Schiff bases derived from halogenated pyridines, which have shown potential as anticonvulsant agents (S. Pandey & R. Srivastava, 2011). These findings underscore the importance of halogenated pyridines in the development of new therapeutic agents.

Advanced Chemical Synthesis

Further, the efficient synthesis of complex molecules, such as pyrimido[4,5-e][1,3,4] thiadiazine derivatives, from halogenated pyrimidines indicates the broad utility of these compounds in creating novel chemical entities with potential biological activity (M. Rahimizadeh, M. Nikpour, & M. Bakavoli, 2007).

Propiedades

IUPAC Name |

(5-bromo-2-chloropyridin-3-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.2ClH/c7-5-1-4(2-9)6(8)10-3-5;;/h1,3H,2,9H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEFDBPLWFWRDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CN)Cl)Br.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrCl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B567120.png)

![tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B567122.png)

![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)

![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)

![[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid](/img/structure/B567131.png)

![1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B567132.png)